molecular formula C7H8ClFN2O2 B6198016 methyl 3-amino-5-fluoropyridine-2-carboxylate hydrochloride CAS No. 2680534-32-9

methyl 3-amino-5-fluoropyridine-2-carboxylate hydrochloride

Cat. No.: B6198016
CAS No.: 2680534-32-9
M. Wt: 206.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-5-fluoropyridine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C7H8ClFN2O2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of fluorine and amino groups in its structure makes it a valuable compound in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-5-fluoropyridine-2-carboxylate hydrochloride typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-amino-3-methylpyridine with fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The resulting fluorinated intermediate is then esterified using methanol and hydrochloric acid to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-fluoropyridine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Nucleophilic substitution: Substituted pyridine derivatives.

    Oxidation: Pyridine N-oxides.

    Reduction: Amino-substituted pyridine derivatives.

Scientific Research Applications

Methyl 3-amino-5-fluoropyridine-2-carboxylate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-amino-5-fluoropyridine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The amino group may facilitate binding to active sites of enzymes, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-fluoropyridine
  • 3-amino-5-chloropyridine
  • Methyl 3-amino-5-chloropyridine-2-carboxylate

Uniqueness

Methyl 3-amino-5-fluoropyridine-2-carboxylate hydrochloride is unique due to the presence of both fluorine and amino groups, which confer distinct chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable candidate for drug development and other applications .

Properties

CAS No.

2680534-32-9

Molecular Formula

C7H8ClFN2O2

Molecular Weight

206.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.